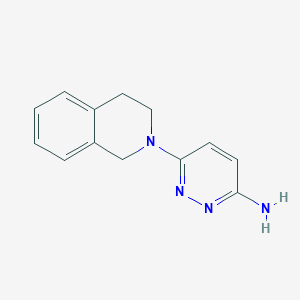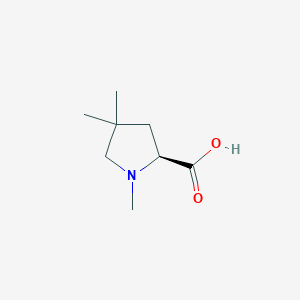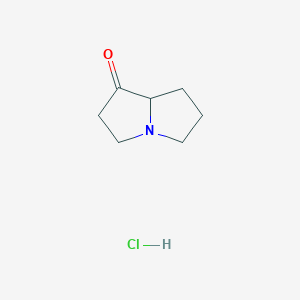
6-(1,2,3,4-テトラヒドロイソキノリン-2-イル)ピリダジン-3-アミン
説明
6-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C13H14N4 and its molecular weight is 226.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
免疫チェックポイント阻害
PD-1/PD-L1タンパク質-タンパク質相互作用(PPI)の低分子阻害剤に関する研究では、THIQベースの構造が利用されています。問題の化合物は、がん治療における免疫応答を調節できる新しい阻害剤を開発するための足場として役立つ可能性があります .
アルカロイド合成の前駆体
1,2,3,4-テトラヒドロイソキノリンのC(1)置換誘導体は、関心の対象となる化合物と構造的特徴を共有しており、さまざまな生物学的活性を有するさまざまなアルカロイドの前駆体として作用します。これは、薬理学的研究のための天然物アナログを合成するための潜在的な用途を示唆しています .
抗菌剤および神経保護剤
THIQベースの天然および合成化合物は、さまざまな病原体および神経変性疾患に対して生物学的活性を示します。この化合物は、THIQとの構造的関係を考えると、これらの分野におけるその有効性を検討することができます .
合成におけるドミノ反応
最近の文献レビューでは、ドミノ反応を用いたテトラヒドロキノリンの合成アプローチに焦点を当てています。この化合物は、このような反応に関与して、さらなる研究のための複雑な分子を作成することができます .
作用機序
Target of Action
Compounds with a similar structure, such as 1,2,3,4-tetrahydroisoquinoline analogs, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that 1,2,3,4-tetrahydroisoquinoline analogs interact with their targets to exert their biological activities .
Biochemical Pathways
It is known that 1,2,3,4-tetrahydroisoquinoline analogs can affect various biochemical pathways related to infective pathogens and neurodegenerative disorders .
Result of Action
It is known that 1,2,3,4-tetrahydroisoquinoline analogs can exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
生化学分析
Biochemical Properties
6-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridazin-3-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as Janus kinase 2 (JAK2), which is involved in cell signaling pathways . The interaction between 6-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridazin-3-amine and JAK2 is characterized by the binding of the compound to the active site of the enzyme, thereby preventing its activity. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical processes.
Cellular Effects
The effects of 6-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridazin-3-amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of JAK2 by 6-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridazin-3-amine can lead to alterations in the JAK-STAT signaling pathway, which is crucial for cell growth and differentiation . Furthermore, this compound may affect the expression of specific genes involved in cellular metabolism, thereby impacting overall cell function.
Molecular Mechanism
The molecular mechanism of action of 6-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridazin-3-amine involves its interaction with biomolecules at the molecular level. This compound exerts its effects by binding to the active sites of enzymes, such as JAK2, leading to enzyme inhibition . Additionally, 6-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridazin-3-amine may interact with other proteins and biomolecules, resulting in changes in gene expression and cellular processes. The binding interactions of this compound with biomolecules are crucial for its biological activity and therapeutic potential.
特性
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c14-12-5-6-13(16-15-12)17-8-7-10-3-1-2-4-11(10)9-17/h1-6H,7-9H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYHZBWZJDDBSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NN=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1472190.png)









